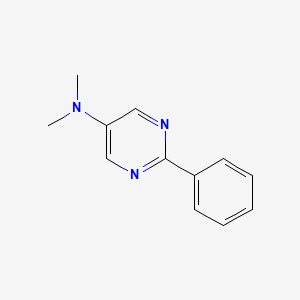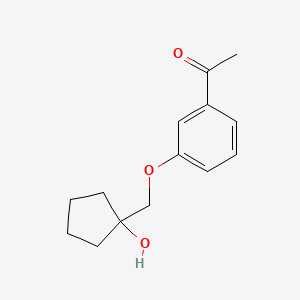
1-(3-((1-Hydroxycyclopentyl)methoxy)phenyl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-((1-Hydroxycyclopentyl)methoxy)phenyl)ethan-1-one is a chemical compound with a complex structure that includes a hydroxycyclopentyl group attached to a methoxyphenyl ethanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-((1-Hydroxycyclopentyl)methoxy)phenyl)ethan-1-one typically involves multiple steps:
Acylation: Cyclopentyl carboxylic acid is reacted with phosphorus trichloride at around 35°C to form cyclopentyl carbonyl chloride.
Friedel-Crafts Reaction: The cyclopentyl carbonyl chloride is then reacted with benzene in the presence of aluminum chloride at low temperatures (5-10°C) to form cyclopentyl phenyl ketone.
Hydrolysis: The resulting complex is hydrolyzed with dilute hydrochloric acid to yield cyclopentyl phenyl ketone.
Chlorination: The ketone is chlorinated at 60°C to form 1-chlorocyclopentyl phenyl ketone.
Base Hydrolysis: The chlorinated product is treated with a base to form 1-hydroxycyclopentyl phenyl ketone.
Methoxylation: Finally, the hydroxy group is methoxylated to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(3-((1-Hydroxycyclopentyl)methoxy)phenyl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Can be reduced to form alcohols or alkanes.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products
Oxidation: Produces ketones or carboxylic acids.
Reduction: Produces alcohols or alkanes.
Substitution: Produces various substituted derivatives depending on the reagent used.
Scientific Research Applications
1-(3-((1-Hydroxycyclopentyl)methoxy)phenyl)ethan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-((1-Hydroxycyclopentyl)methoxy)phenyl)ethan-1-one involves its interaction with specific molecular targets and pathways. The hydroxy and methoxy groups play a crucial role in its reactivity and binding affinity. The compound can modulate enzyme activity, interact with receptors, and influence cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
1-(3-Methoxyphenyl)ethan-1-one: Similar structure but lacks the hydroxycyclopentyl group.
1-Hydroxycyclohexyl phenyl ketone: Similar functional groups but with a cyclohexyl ring instead of a cyclopentyl ring.
Uniqueness
1-(3-((1-Hydroxycyclopentyl)methoxy)phenyl)ethan-1-one is unique due to the presence of both hydroxycyclopentyl and methoxyphenyl groups, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound for various applications .
Properties
Molecular Formula |
C14H18O3 |
|---|---|
Molecular Weight |
234.29 g/mol |
IUPAC Name |
1-[3-[(1-hydroxycyclopentyl)methoxy]phenyl]ethanone |
InChI |
InChI=1S/C14H18O3/c1-11(15)12-5-4-6-13(9-12)17-10-14(16)7-2-3-8-14/h4-6,9,16H,2-3,7-8,10H2,1H3 |
InChI Key |
FSASCSWOAUHUTQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)OCC2(CCCC2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


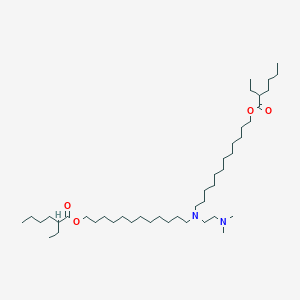
![2-[4-(2-chlorophenyl)piperazin-1-yl]-N-(1-cyanocyclopentyl)acetamide](/img/structure/B13354089.png)
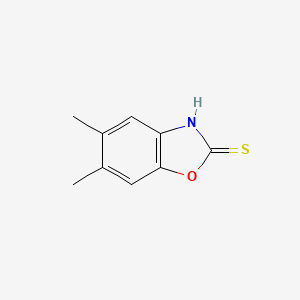
![[2-oxo-2-(1H-pyrrol-2-yl)ethyl] 2-methylsulfanylpyridine-3-carboxylate](/img/structure/B13354100.png)
![2-{[1-(2-methoxyethyl)-1H-indol-4-yl]oxy}-N-[5-(thiophen-2-yl)-1H-1,2,4-triazol-3-yl]acetamide](/img/structure/B13354102.png)
![(2E)-3-{5-[(4-methylphenyl)sulfanyl]furan-2-yl}prop-2-enoic acid](/img/structure/B13354109.png)
![3-[(Benzylsulfanyl)methyl]-6-(3-chlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13354113.png)
![Benzenesulfonylfluoride, 4-[[2-(3-nitrophenoxy)acetyl]amino]-](/img/structure/B13354114.png)
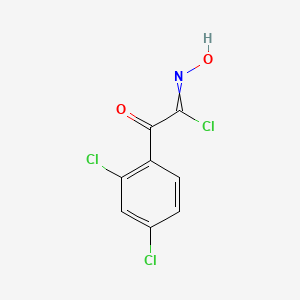
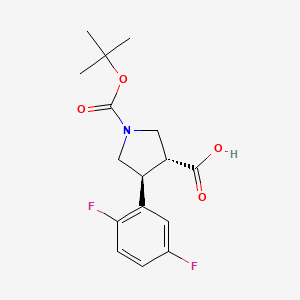
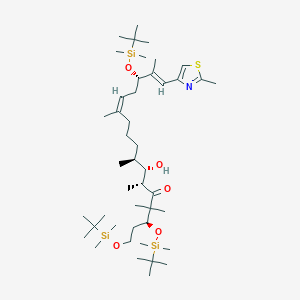
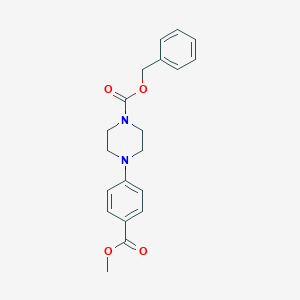
![(2E)-3-{4-[(2-chloro-6-fluorobenzyl)oxy]-3-ethoxyphenyl}prop-2-enoic acid](/img/structure/B13354154.png)
